(R)-1-(2,6-Dichloro-phenyl)-ethanol
Overview
Description
®-1-(2,6-Dichloro-phenyl)-ethanol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its two chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Dichloro-phenyl)-ethanol typically involves the reduction of the corresponding ketone, ®-1-(2,6-Dichloro-phenyl)-ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2,6-Dichloro-phenyl)-ethanol may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas to reduce the ketone to the desired alcohol. The process is optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,6-Dichloro-phenyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: ®-1-(2,6-Dichloro-phenyl)-ethanone or ®-1-(2,6-Dichloro-phenyl)-acetic acid.
Reduction: ®-1-(2,6-Dichloro-phenyl)-ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2,6-Dichloro-phenyl)-ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,6-Dichloro-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro-phenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,6-Dichloro-phenyl)-ethanol: The enantiomer of the compound, differing in its optical activity and potentially its biological activity.
1-(2,6-Dichloro-phenyl)-ethanone: The corresponding ketone, which serves as a precursor in the synthesis of the alcohol.
2,6-Dichloro-phenol: A related compound with similar structural features but different functional groups.
Uniqueness
®-1-(2,6-Dichloro-phenyl)-ethanol is unique due to its chiral nature, which imparts specific optical and biological properties
Properties
IUPAC Name |
(1R)-1-(2,6-dichlorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOJMQVQGKPNN-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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